molecular formula C19H21FN2O B3574425 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one

Cat. No.: B3574425
M. Wt: 312.4 g/mol
InChI Key: IRFUJWGZHUYBJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one is a synthetic compound featuring a piperazine ring substituted at the 4-position with a 2-fluorophenyl group and a propan-1-one chain terminated by a phenyl group. Its molecular formula is C₁₉H₂₀FN₂O, with a molecular weight of 308.38 g/mol.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c20-17-8-4-5-9-18(17)21-12-14-22(15-13-21)19(23)11-10-16-6-2-1-3-7-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFUJWGZHUYBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792653
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these intermediates can be achieved using reagents like PhSH (thiophenol), followed by selective intramolecular cyclization to yield the desired product .

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group in the compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Structural Modifications and Key Features

The compound’s core structure—a piperazine ring linked to a propanone chain—is shared with several analogs. Variations arise in the substituents on the piperazine ring and the propanone moiety, influencing physicochemical and pharmacological properties.

Table 1: Structural Comparison of Selected Analogs
Compound Name Piperazine Substituent Propanone Chain Modification Molecular Weight (g/mol) logP Reference
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one (Target) 2-Fluorophenyl 3-Phenyl 308.38 ~3.5*
3-(4-Chlorophenyl)-1-[4-(2-chlorophenyl)piperazin-1-yl]-3-phenylpropan-1-one 2-Chlorophenyl 3-(4-Chlorophenyl), 3-Phenyl 407.31 ~4.2*
1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one Benzyl 3-(4-Chlorophenyl), 3-Phenyl 444.94 ~4.8*
4-(3-Chlorophenyl)piperazin-1-ylmethanone 3-Chlorophenyl Methanone (no propanone chain) 318.78 3.4564
(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one Bis(fluorophenyl)methyl (E)-3-(2-Ethoxyphenyl)propenone 462.52 ~3.8*
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-1-yl)prop-2-en-1-one 3-Chlorophenyl 3-(Naphthalen-1-yl)propenone 376.88 ~4.0*

*Estimated based on structural analogs.

Physicochemical Properties

  • Lipophilicity (logP): The target compound’s logP (~3.5) is lower than chlorinated analogs (e.g., 3.4564–4.8), reflecting fluorine’s electronegativity and reduced hydrophobicity compared to chlorine .
  • Molecular Conformation: Crystallographic data for analogs (e.g., ) reveals chair conformations in piperazine rings (puckering amplitude Q = 0.498 Å) and intramolecular hydrogen bonds (C–H···O/F), which stabilize structures and may influence receptor binding .

Pharmacological Implications

  • Receptor Affinity: Fluorine and chlorine substituents modulate affinity for neurotransmitter receptors. For example, 2-fluorophenyl groups may enhance selectivity for serotonin receptors, while chlorophenyl analogs show higher dopamine receptor binding in related studies .
  • Synthetic Accessibility: The target compound’s synthesis (similar to ’s protocol) involves coupling a fluorophenyl-piperazine with a propanone precursor under mild conditions, offering scalability .

Biological Activity

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one, identified by the compound ID Y030-6131, is a synthetic organic compound with potential pharmacological applications. Its molecular formula is C19H21FN2O, and it has a molecular weight of 312.39 g/mol. This compound has garnered interest due to its structural similarity to known psychoactive agents, particularly those interacting with neurotransmitter systems.

The chemical structure and properties of this compound are summarized in the table below:

PropertyValue
Molecular FormulaC19H21FN2O
Molecular Weight312.39 g/mol
LogP3.5038
Polar Surface Area19.3187 Ų
Hydrogen Bond Acceptors2
InChI KeyIRFUJWGZHUYBJE-UHFFFAOYSA-N

Biological Activity

Research into the biological activity of this compound has primarily focused on its effects on neurotransmitter systems, particularly in relation to monoamine oxidase (MAO) inhibition and its potential as a psychotropic agent.

Monoamine Oxidase Inhibition

A study conducted on related compounds indicated that derivatives containing the piperazine moiety exhibit significant inhibitory activity against MAO-A and MAO-B. For instance, compounds similar to this compound displayed promising selectivity and potency as inhibitors of these enzymes, which are crucial in the metabolism of neurotransmitters such as serotonin and dopamine .

Key Findings:

  • Inhibitory Potency: Compounds with similar structures showed IC50 values ranging from 0.013 µM to over 100 µM for MAO-B inhibition.
  • Selectivity Index: The selectivity index for some derivatives indicated a preference for MAO-B over MAO-A, making them suitable candidates for treating neurodegenerative disorders like Alzheimer's disease .

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines have been conducted to evaluate the safety profile of this compound. For example, studies on fibroblast cell lines (L929) revealed that while some derivatives exhibited significant cytotoxic effects at higher concentrations, others maintained low toxicity levels even at elevated doses .

Case Studies

Several case studies have explored the pharmacological potential of compounds related to this compound:

  • Study on Nucleoside Transporters:
    • Research published in Frontiers in Pharmacology highlighted the role of compounds similar to this one in inhibiting human equilibrative nucleoside transporters (ENTs). These transporters are involved in nucleotide synthesis and adenosine regulation, which are critical for cellular functions and chemotherapy responses .
  • Structure-Activity Relationship (SAR) Analysis:
    • A comprehensive SAR study identified key structural features that enhance the biological activity of piperazine derivatives. Modifications at specific positions on the piperazine ring were found to significantly impact both MAO inhibition and cytotoxicity profiles .

Q & A

Q. What are the optimal synthetic routes for 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one, and how can purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Condensation of 2-fluorophenylpiperazine with a ketone precursor (e.g., 3-phenylpropanoyl chloride) under reflux in anhydrous dichloromethane.
  • Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.
  • Purity Assurance : Use HPLC with UV detection (λ = 254 nm) and confirm via <sup>1</sup>H/<sup>13</sup>C NMR spectral matching. For intermediates, monitor reaction progress by TLC (Rf ≈ 0.5 in 1:1 EtOAc/hexane) .

Q. How is the compound structurally characterized to confirm its identity?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles (e.g., monoclinic P2₁/c space group, as seen in analogous piperazine derivatives) .
  • Spectroscopy :
  • <sup>1</sup>H NMR : Look for aromatic protons (δ 6.8–7.5 ppm), piperazine N-CH₂ (δ 2.5–3.5 ppm), and ketone carbonyl (no direct proton signal).
  • IR : Confirm ketone C=O stretch (~1680 cm⁻¹) and aryl C-F bond (~1220 cm⁻¹) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 367.2) .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

  • Methodological Answer :
  • Receptor Binding Assays : Test affinity for serotonin (5-HT1A/5-HT2A) and dopamine (D₂/D₃) receptors using radioligand displacement (e.g., [³H]spiperone for D₂).
  • In Vitro Functional Assays : Measure cAMP modulation in HEK-293 cells transfected with target receptors.
  • Dose-Response Curves : Use GraphPad Prism to calculate IC₅₀/EC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for specific receptor targets?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modifications at:
  • Piperazine N-substituents : Replace 2-fluorophenyl with 3-chlorophenyl or methoxy groups to probe steric/electronic effects.
  • Ketone Position : Introduce methyl or halogen groups on the phenylpropanone moiety.
  • In Silico Docking : Use AutoDock Vina to predict binding poses in 5-HT1A (PDB: 7E2Z) and compare with experimental IC₅₀ values .
  • Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, π) with activity .

Q. How can contradictory data in receptor selectivity profiles be resolved?

  • Methodological Answer :
  • Controlled Replication : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C, 5% CO₂) to rule out environmental variability.
  • Orthogonal Assays : Validate D₂ receptor binding with both radioligand displacement and β-arrestin recruitment assays.
  • Meta-Analysis : Compare results across studies using tools like RevMan to identify confounding variables (e.g., cell line differences) .

Q. What computational methods are suitable for predicting metabolic stability and off-target interactions?

  • Methodological Answer :
  • Metabolism Prediction : Use SwissADME to identify cytochrome P450 (CYP3A4/2D6) substrates and potential metabolites.
  • Off-Target Screening : Perform pharmacophore matching with Pharmit against databases like ChEMBL to flag kinase or hERG channel interactions.
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (50 ns trajectories) in GROMACS to assess binding stability .

Q. How can the compound’s stability under varying storage and experimental conditions be systematically assessed?

  • Methodological Answer :
  • Thermal Stability : Conduct DSC/TGA to determine decomposition temperature (~200°C for similar piperazines) .
  • Solution Stability : Store in DMSO at –20°C and monitor degradation via HPLC over 30 days.
  • Light Sensitivity : Expose to UV (254 nm) for 24 hours and compare NMR spectra pre/post exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.